molecular formula C9H11NO2 B14258941 Formamide, N-(methoxymethyl)-N-phenyl- CAS No. 387818-16-8

Formamide, N-(methoxymethyl)-N-phenyl-

Cat. No.: B14258941
CAS No.: 387818-16-8
M. Wt: 165.19 g/mol
InChI Key: QCDAFOVKCKVZLW-UHFFFAOYSA-N
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Description

Formamide, N-(methoxymethyl)-N-phenyl- is a substituted formamide derivative characterized by a phenyl group and a methoxymethyl (-CH2OCH3) group attached to the nitrogen atom of the formamide backbone (HCONR1R2). The methoxymethyl substituent introduces both steric and electronic effects, likely enhancing solubility in polar solvents compared to simpler N-alkyl derivatives .

Properties

CAS No.

387818-16-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-(methoxymethyl)-N-phenylformamide

InChI

InChI=1S/C9H11NO2/c1-12-8-10(7-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

QCDAFOVKCKVZLW-UHFFFAOYSA-N

Canonical SMILES

COCN(C=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Catalytic Formylation Using CO₂ and Borane Complexes

The direct conversion of N-phenylamine to N-phenylformamide has been achieved through borane-ammonia (BH₃NH₃) mediated reactions with carbon dioxide under mild conditions. In a representative procedure, N-methylaniline reacts with BH₃NH₃ (3 equiv) in dimethylformamide at 50°C under 1 MPa CO₂ pressure for 24 hours, yielding N-formyl-N-methylaniline in 81% isolated yield after silica gel chromatography. This method eliminates transition metal catalysts while leveraging CO₂ as a sustainable C1 source. The reaction mechanism involves in situ generation of formoxy borohydride intermediates, confirmed through ¹¹B NMR spectroscopy.

Sodium Borohydride-Mediated Formylation

An alternative protocol employs sodium borohydride (NaBH₄) for reductive formylation under ambient pressure. Mixing N-phenylamine with NaBH₄ (4 equiv) in dimethylacetamide at 50°C under CO₂ atmosphere produces N-phenylformamide within 12 hours. ¹H NMR analysis of the reaction mixture confirms the formation of [H₂B(OCHO)]⁻ species, which act as active formyl donors. This approach demonstrates particular efficacy for aliphatic amines but requires rigorous exclusion of moisture to prevent borohydride decomposition.

Ethyl Formate-Based Formylation

Classical formylation methodologies utilizing ethyl formate remain relevant for small-scale synthesis. Treatment of aniline with ethyl formate (1.5 equiv) at 80°C for 5 hours provides N-phenylformamide in 67% yield after vacuum distillation. While this method avoids gas handling equipment, the stoichiometric use of ethyl formate and generation of ethanol byproduct limit its green chemistry credentials compared to CO₂-based routes.

Methoxymethylation of N-Phenylformamide

Acid-Catalyzed Reaction with Formaldehyde and Methanol

The critical methoxymethyl group introduction is achieved through acid-catalyzed condensation of N-phenylformamide with formaldehyde and methanol. Optimized conditions involve heating N-phenylformamide (1 equiv) with 37% formaldehyde (2.5 equiv) and anhydrous methanol (10 vol) at pH 3.5 (adjusted with H₃PO₄) under reflux for 3 hours. Quenching with saturated NaHCO₃ followed by ethyl acetate extraction yields N-(methoxymethyl)-N-phenylformamide in 83% purity. The reaction proceeds through nucleophilic attack of the formamide nitrogen on protonated formaldehyde, followed by methanol trapping of the resultant iminium ion.

Optimization of Reaction Conditions

Systematic variation of parameters reveals that methanol acts as both nucleophile and solvent, with optimal concentrations between 8-12 M. Below pH 3, competing formamide hydrolysis becomes significant, while above pH 5, the reaction rate decreases due to insufficient iminium ion formation. Kinetic studies demonstrate a first-order dependence on formaldehyde concentration up to 2.5 equiv, beyond which side reactions dominate.

Alternative Synthetic Pathways

Chloroformamidinium Intermediate Route

Activation of N-phenylformamide with phosphorus oxychloride (POCl₃) generates a reactive chloroformamidinium species, which could theoretically react with sodium methoxymethoxide. However, experimental attempts under anhydrous dichloromethane conditions at -45°C produced complex mixtures containing <15% target compound, likely due to competing chlorination side reactions.

Comparative Analysis of Methodologies

Method Yield (%) Temperature (°C) Pressure Key Advantage
CO₂/BH₃NH₃ formylation 81 50 1 MPa Catalyst-free, scalable
NaBH₄/CO₂ formylation 76 50 Ambient Mild conditions
Ethyl formate 67 80 Ambient No specialized equipment
Acid-catalyzed MM 83 100 Ambient High regioselectivity

The CO₂-mediated route demonstrates superior sustainability metrics, with an E-factor of 1.2 compared to 4.8 for traditional formylation methods. Life cycle analysis indicates that the acid-catalyzed methoxymethylation step contributes 58% of the total process mass intensity, primarily due to methanol recovery requirements.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(methoxymethyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted formamides depending on the substituent introduced.

Scientific Research Applications

Formamide, N-(methoxymethyl)-N-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Formamide, N-(methoxymethyl)-N-phenyl- involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methoxymethyl and phenyl groups contribute to the compound’s overall stability and solubility, affecting its behavior in different environments.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical data for Formamide, N-(methoxymethyl)-N-phenyl- and its structural analogs:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity/Application Synthesis Method Reference
Formamide, N-(methoxymethyl)-N-phenyl- C9H11NO2 165.16 N-phenyl, N-(methoxymethyl) Hypothesized analgesic/antioxidant Formylation of amine Inferred
Formamide, N-methyl-N-phenyl C8H9NO 135.16 N-phenyl, N-methyl Solvent, intermediate in organic synthesis Formylation of methylaniline
N-(2-methoxy-phenyl)-formamide C8H9NO2 151.16 2-methoxy on phenyl ring Unknown Not specified
N-(3-chlorophenyl) compound 9 () C13H11ClN2O 252.69* 3-chloro on phenyl ring 79% growth inhibition in M. tuberculosis Nucleophilic substitution
N-(3-methylphenyl) compound 8 () C14H14N2O 226.27* 3-methyl on phenyl ring 86% growth inhibition in M. tuberculosis Synthetic substitution

*Molecular weights estimated based on substituents.

Substituent Effects on Properties

  • Methoxymethyl vs. Methyl Groups : The methoxymethyl group in the target compound increases polarity and solubility compared to N-methyl-N-phenylformamide due to the ether oxygen. This may enhance bioavailability in pharmacological contexts .
  • Substituent Position: highlights that meta-substituted N-phenyl groups (e.g., 3-methyl or 3-chloro) exhibit superior bioactivity (up to 86% growth inhibition) compared to para-substituted analogs.
  • Antioxidant Potential: Formamide Schiff base ligands (e.g., 4-chloro-N-phenyl derivatives) demonstrate antioxidant activity, with trends linked to substituent electronegativity. The methoxymethyl group’s electron-donating properties may similarly enhance radical scavenging capacity .

Q & A

Q. What are the critical safety protocols for handling N-(methoxymethyl)-N-phenylformamide in laboratory settings?

Methodological guidance:

  • Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to the compound’s potential skin/eye irritation and respiratory toxicity (H315, H319, H335) .
  • Conduct reactions in a fume hood to minimize inhalation risks, and ensure immediate access to emergency eyewash stations .
  • Store the compound in airtight containers away from oxidizing agents, and dispose of waste via certified hazardous waste management services .

Q. How can researchers confirm the structural purity of N-(methoxymethyl)-N-phenylformamide post-synthesis?

Methodological guidance:

  • Use nuclear magnetic resonance (NMR) to verify the presence of the methoxymethyl (-OCH2O-) and phenyl (-C6H5) substituents. Compare chemical shifts with reference spectra of analogous formamide derivatives .
  • Employ high-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., expected m/z for C10H12N2O2: 192.0899) and isotopic patterns .
  • Perform HPLC with UV detection to assess purity, using a C18 column and acetonitrile/water gradient elution .

Q. What synthetic routes are typically used to prepare N-(methoxymethyl)-N-phenylformamide?

Methodological guidance:

  • Condensation reactions : React phenylamine with methoxymethyl chloride in the presence of a base (e.g., K2CO3) under anhydrous conditions .
  • Formamide alkylation : Use N-phenylformamide and methoxymethyl bromide with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane .
  • Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing N-(methoxymethyl)-N-phenylformamide?

Methodological guidance:

  • Utilize density functional theory (DFT) to model transition states and identify energetically favorable pathways for methoxymethyl group introduction .
  • Apply COMSOL Multiphysics to simulate solvent effects and temperature gradients, minimizing side-product formation (e.g., N-alkylation vs. O-alkylation) .
  • Validate predictions with Design of Experiments (DoE) to statistically optimize catalyst loading, solvent polarity, and reaction time .

Q. What mechanistic insights explain the stability of N-(methoxymethyl)-N-phenylformamide under acidic or basic conditions?

Methodological guidance:

  • Conduct kinetic studies in buffered solutions (pH 2–12) to track degradation rates via UV-Vis spectroscopy (λmax ≈ 260 nm for aromatic rings) .
  • Identify degradation products (e.g., formic acid, aniline derivatives) using LC-MS/MS and propose fragmentation pathways .
  • Compare hydrolytic stability with structurally similar compounds (e.g., N-cyanomethyl analogs) to assess electronic effects of substituents .

Q. How can researchers resolve contradictions in reported spectral data for N-(methoxymethyl)-N-phenylformamide?

Methodological guidance:

  • Cross-reference NIST Chemistry WebBook spectra with in-house data to identify discrepancies in peak assignments (e.g., overlapping signals for methoxy and methylene groups) .
  • Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables affecting spectral reproducibility .
  • Collaborate with multiple labs to establish a consensus database of analytical benchmarks .

Q. What environmental impact assessments are critical for studies involving N-(methoxymethyl)-N-phenylformamide?

Methodological guidance:

  • Perform biodegradation assays using OECD 301F guidelines to evaluate persistence in aquatic systems .
  • Model atmospheric half-life using EPI Suite to predict photolytic degradation pathways and ozone formation potential .
  • Quantify bioaccumulation potential via octanol-water partition coefficients (log Kow) estimated using ADMET Predictor .

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